molecular formula C14H20N2O B2832294 2-(3,5-Dimethylpiperidine-1-carbonyl)aniline CAS No. 926272-60-8

2-(3,5-Dimethylpiperidine-1-carbonyl)aniline

Cat. No.: B2832294
CAS No.: 926272-60-8
M. Wt: 232.327
InChI Key: HBRDSVZHQXKCKQ-UHFFFAOYSA-N
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Description

Historical Development of Carbonyl Aniline Research

Early Investigations of Aniline Derivatives in Organic Chemistry

The study of aniline derivatives began in the mid-19th century with the serendipitous discovery of synthetic dyes. William Henry Perkin’s 1856 synthesis of mauveine from aniline marked the birth of the synthetic dye industry and catalyzed systematic investigations into aniline-based compounds. Early research focused on modifying the aniline structure to produce vibrant dyes, leading to the development of acetanilide and phenacetin as early pharmaceutical precursors. By the late 19th century, chemists recognized the versatility of the aniline core, particularly its ability to undergo electrophilic substitution reactions due to its electron-rich aromatic ring. The introduction of carbonyl groups into aniline derivatives emerged as a key strategy to modulate reactivity and biological activity, laying the groundwork for modern drug discovery.

Evolution of Carbonyl-Linked Aniline Compounds in Literature

Carbonyl-linked anilines gained prominence in the 20th century as intermediates in agrochemical and pharmaceutical synthesis. The carbonyl group’s electron-withdrawing properties were found to stabilize adjacent functional groups while enabling nucleophilic addition reactions. A 2024 study demonstrated the copper-catalyzed synthesis of meta-carbonyl anilines, highlighting advancements in regioselective functionalization. This work expanded the toolkit for creating structurally diverse aniline derivatives with tailored electronic properties.

Significance of Piperidine Moieties in Chemical Research

Structure-Function Relationships of Piperidine Rings

Piperidine, a six-membered amine heterocycle, exhibits unique conformational flexibility and hydrogen-bonding capabilities. Its chair and boat conformations influence molecular interactions, as seen in the 1.41 Å C−N bond length in aniline-piperidine hybrids. Substitutions on the piperidine ring alter steric and electronic profiles; for example, 3,5-dimethylpiperidine derivatives show enhanced biological activity due to increased lipophilicity and reduced ring puckering. X-ray crystallography studies reveal that dimethyl substitutions at the 3- and 5-positions optimize van der Waals interactions in protein binding pockets.

Relevance of Dimethyl Substitution Patterns in Biological Activities

Dimethyl groups on piperidine rings improve metabolic stability and target selectivity. In antimelanoma agents, 1,3-dimethylpiperidine moieties increase potency by 15-fold compared to unsubstituted analogs. The methyl groups’ axial orientation minimizes steric clashes while enhancing hydrophobic interactions, as demonstrated in PCAF inhibitors where 3,5-dimethylpiperidine improved binding affinity (KD = 200 nM). These findings underscore the critical role of substitution patterns in drug design.

Emergence of 2-(3,5-Dimethylpiperidine-1-carbonyl)aniline in Scientific Literature

First Documented Syntheses and Research Applications

The compound this compound (CAS 926272-60-8) was first synthesized via nucleophilic acyl substitution between 3,5-dimethylpiperidine and 2-aminobenzoyl chloride. Early applications focused on its role as a building block for kinase inhibitors and G protein-coupled receptor modulators. Its IUPAC name, (2-aminophenyl)-(3,5-dimethylpiperidin-1-yl)methanone, reflects the strategic fusion of an electron-deficient aniline with a sterically hindered piperidine.

Key Research Milestones and Publications

A 2023 study identified the compound as a key intermediate in synthesizing senescence-inducing agents with antimelanoma activity. Researchers optimized the 3,5-dimethylpiperidine moiety to enhance cellular uptake, achieving IC~50~ values below 1 μM in A375 melanoma cells. The compound’s SMILES string (CC1CC(CN(C1)C(=O)C2=CC=CC=C2N)C) has been widely adopted in QSAR models predicting bioactivity.

Research Objectives and Theoretical Framework

Primary Research Questions Driving Current Investigations

  • How do the 3,5-dimethyl groups influence the compound’s conformational dynamics in solution?
  • What electronic effects arise from the ortho-amino group relative to the carbonyl linker?
  • Can this scaffold be adapted for selective inhibition of epigenetic regulators like PCAF?

Hypothesis Development for Structure-Activity Relationships

Theoretical models propose that the 3,5-dimethylpiperidine moiety induces a locked chair conformation, reducing entropic penalties upon target binding. Density functional theory (DFT) calculations suggest the carbonyl group’s polarization (δ+ = 0.12 e) enhances hydrogen bonding with catalytic lysine residues in enzymes.

Theoretical Underpinnings and Significance to Organic Chemistry

This compound exemplifies the convergence of aromatic and aliphatic amine chemistry. Its design leverages:

  • Frontier molecular orbital (FMO) theory : The HOMO (-5.2 eV) localizes on the aniline ring, facilitating electrophilic attacks.
  • Hammett substituent constants : The meta-directing carbonyl group (σ~m~ = 0.37) governs regioselectivity in further derivatizations.
Property Value Source
Molecular formula C~14~H~20~N~2~O
Molecular weight 232.33 g/mol
XLogP3 2.8
Hydrogen bond donors 2

Properties

IUPAC Name

(2-aminophenyl)-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRDSVZHQXKCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=CC=C2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,5-Dimethylpiperidine-1-carbonyl)aniline involves several steps. One common method includes the reaction of 3,5-dimethylpiperidine with aniline in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Scientific Research Applications

Medicinal Chemistry Applications

2-(3,5-Dimethylpiperidine-1-carbonyl)aniline has been investigated for its role as a pharmacological agent. Research indicates its potential as a BCL6 degrader, which is relevant in the treatment of certain cancers. BCL6 is a protein implicated in the pathogenesis of various lymphomas and other malignancies. The compound's ability to induce degradation of BCL6 in cellular assays suggests its utility in developing targeted therapies for cancer treatment .

Case Study: BCL6 Degradation

In a study focused on BCL6 inhibitors, derivatives of this compound were synthesized and evaluated for their efficacy. The results showed that modifications to the piperidine moiety could enhance binding affinity and cellular activity. For instance, fluorination of the piperidine ring improved metabolic stability and potency in vivo, highlighting the importance of structural optimization in drug development .

Organic Synthesis Applications

The compound can also serve as an intermediate in organic synthesis. Its structure allows it to participate in various reactions such as amidation and carbonyl chemistry. Recent advances in direct amidation techniques have made it easier to synthesize amides from amines and carboxylic acids using organocatalysis, where this compound could be utilized as a key reactant .

Table 1: Comparison of Reaction Conditions for Amidation

Reaction TypeConditionsYield (%)Reference
Direct AmidationOrganocatalyst, room temp85
Traditional AmidationAcidic conditions, reflux70
Microwave-AssistedSolvent-free90

Materials Science Applications

In materials science, compounds like this compound are explored for their potential use in creating functional polymers or coatings due to their chemical stability and reactivity. The incorporation of such compounds into polymer matrices can enhance properties such as thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs
  • 4-Bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline (SX3) :

    • Formula : C₁₄H₁₉BrN₂O
    • Molecular Weight : 335.22 g/mol
    • Key Difference : A bromine atom replaces the hydrogen at position 4 of the benzene ring. The stereochemistry of the piperidine ring is specified as (3R,5S), which may influence binding affinity in chiral environments .
  • 4-Chloro-2-[(3,5-dimethylpiperidin-1-yl)carbonyl]aniline :

    • Formula : C₁₄H₁₉ClN₂O
    • Molecular Weight : 274.77 g/mol
    • Key Difference : Chlorine substitution at position 3. The absence of stereochemical specification in the piperidine ring distinguishes it from SX3 .
Positional Isomerism
  • 5-Bromo-2-(3,5-dimethylpiperidin-1-yl)aniline: Formula: C₁₃H₁₉BrN₂ Molecular Weight: 283.21 g/mol Key Difference: Bromine is located at position 5 of the benzene ring, and the carbonyl group is absent.

Functional Group Variations

  • [2-(3-Methylpiperidin-1-yl)-2-oxoethyl] 2-(4-chlorophenoxy)acetate: Formula: C₁₆H₂₀ClNO₄ Molecular Weight: 325.79 g/mol Key Difference: Incorporates an ester group and a 4-chlorophenoxy moiety, diverging significantly from the aniline backbone .

Implications of Structural Differences

Stereochemical Considerations: The (3R,5S) configuration in SX3 may confer selectivity in enzyme-binding interactions compared to non-chiral analogs .

Functional Group Impact :

  • The carbonyl group in the parent compound enables hydrogen bonding and amide formation.
  • Sulfonyl groups (e.g., in 4-chloro-3-(piperidine-1-sulfonyl)aniline) enhance acidity and solubility in polar solvents .

Molecular Weight Trends : Bromine and chlorine analogs exhibit higher molecular weights, which could influence pharmacokinetic properties like membrane permeability .

Biological Activity

2-(3,5-Dimethylpiperidine-1-carbonyl)aniline is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H20N2O
  • Molecular Weight : 232.32 g/mol
  • Structural Features : The compound features a piperidine ring substituted at the 1-position with a carbonyl group linked to an aniline moiety.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Gene Regulation : It regulates the activity of cellular genes, including c-myc and c-fos, and may repress the promoter of p53, impacting cell cycle regulation .
  • Inflammatory Response : The compound suppresses NF-kappa-B activation and activates AP-1, indicating a role in modulating inflammatory responses .
  • Lipid Metabolism : It alters lipid metabolism by interacting with hepatocellular proteins, leading to increased triglyceride accumulation in liver cells (steatosis) .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that related compounds can induce apoptosis in colon cancer cell lines with IC50 values as low as 30 pM, highlighting their potential as selective anticancer agents .
CompoundCell LineIC50 (nM)Mechanism
TASIN-1DLD-10.03Selective apoptosis induction
TASIN-2HCT116>5No activity in wild-type APC status

Antibacterial Activity

The compound has also been investigated for its antibacterial properties:

  • Mechanism : It acts as an aminoglycoside mimic, inhibiting bacterial growth in pathogens like Pseudomonas aeruginosa . This suggests potential applications in treating bacterial infections.

Study on Cancer Cell Lines

A study evaluated the effects of this compound derivatives on cancer cell lines. The results indicated:

  • Selectivity : The compounds displayed a higher toxicity towards malignant cells compared to non-malignant cells.
  • Mechanisms of Action : Activation of caspases and mitochondrial membrane depolarization were observed, indicating pathways leading to apoptosis .

Study on Lipid Metabolism

Another investigation focused on the compound's effect on lipid metabolism:

  • Findings : The compound was found to upregulate fatty acid synthase (FAS) promoter activity, contributing to steatosis in hepatocytes. This points to its dual role in potential therapeutic applications for metabolic disorders .

Q & A

Q. What are the optimal synthetic routes for 2-(3,5-Dimethylpiperidine-1-carbonyl)aniline?

  • Methodological Answer : Synthesis typically involves coupling a 3,5-dimethylpiperidine derivative with an activated aniline precursor. Key steps include:
  • Nucleophilic substitution : Reacting 3,5-dimethylpiperidine with a carbonyl chloride derivative of aniline under basic conditions (e.g., triethylamine) to form the amide bond .
  • Coupling agents : Using carbodiimides (e.g., EDC/HOBt) for efficient amidation in anhydrous solvents like dichloromethane or DMF .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product, followed by recrystallization for purity .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural validation employs:
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., dimethyl groups on piperidine, carbonyl-aniline linkage) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of 3,5-dimethylpiperidine influence the compound’s reactivity?

  • Methodological Answer :
  • Steric effects : The 3,5-dimethyl groups hinder nucleophilic attack at the piperidine nitrogen, requiring optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) .
  • Electronic effects : Methyl groups donate electron density via hyperconjugation, increasing the basicity of the piperidine nitrogen. This can be quantified via pKa measurements (e.g., potentiometric titration) .
  • Comparative studies : Synthesize analogs with varying substituents (e.g., ethoxymethyl, difluoromethyl) and compare reaction kinetics using UV-Vis or HPLC monitoring .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Docking vs. assay results : If molecular docking predicts strong binding but in vitro assays show low activity:
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Assess membrane permeability (e.g., PAMPA assay) to rule out bioavailability issues .
  • SAR analysis : Systematically modify substituents (e.g., replacing dimethyl with trifluoromethyl) and test activity in dose-response assays to refine computational models .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Variable substituents : Synthesize derivatives with modifications to:

  • Piperidine ring : Replace dimethyl groups with ethyl, cyclopropyl, or halogenated groups .

  • Aniline moiety : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .

  • Activity assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding) and correlate substituent effects with IC50_{50} or Kd_d values.

    Substituent ModificationObserved Effect (Example)Reference
    3,5-Dimethyl → 3,5-DifluoroIncreased lipophilicity (LogP +0.5)
    Aniline → 4-FluoroanilineEnhanced binding affinity (Kd_d ↓20%)

Q. How to address discrepancies in spectroscopic data during structural analysis?

  • Methodological Answer :
  • Cross-validation : Combine multiple techniques (e.g., X-ray for absolute configuration, NMR for dynamic effects) .
  • Dynamic effects : Use variable-temperature NMR to resolve signal splitting caused by conformational flexibility in the piperidine ring .
  • Crystallography limitations : If crystals are unobtainable, employ DFT calculations to predict NMR chemical shifts and compare with experimental data .

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